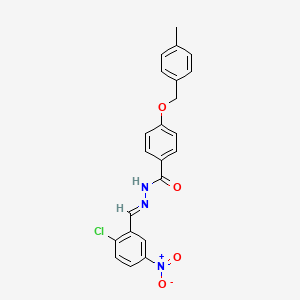![molecular formula C27H20FN3O3S2 B12021056 2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 609795-15-5](/img/structure/B12021056.png)
2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “2-{(3Z)-3-[3-(4-fluorobencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-(4-metilfenil)acetamida” es una molécula orgánica sintética que presenta una estructura compleja con múltiples grupos funcionales. Este compuesto es de interés en diversos campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica múltiples pasos, comenzando con la preparación de las estructuras centrales de tiazolidinona e indol. Los pasos clave pueden incluir:
Formación del anillo de tiazolidinona: Esto se puede lograr mediante la reacción de un derivado de tiourea adecuado con una α-halocetona.
Síntesis de indol: La porción de indol se puede sintetizar a través de la síntesis de indol de Fischer u otros métodos establecidos.
Reacciones de acoplamiento: El compuesto final se obtiene acoplando los intermediarios de tiazolidinona e indol en condiciones específicas, a menudo involucrando el uso de reactivos de acoplamiento como EDCI o DCC.
Métodos de producción industrial
La producción industrial de moléculas tan complejas normalmente implica la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto puede incluir el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tioxo se puede oxidar a un sulfóxido o sulfona.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El grupo fluorobencilo puede participar en reacciones de sustitución nucleofílica aromática.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo tioxo produciría derivados de sulfóxido o sulfona.
Aplicaciones Científicas De Investigación
Química
Este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, sirviendo como un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto puede investigarse por sus posibles propiedades farmacológicas, como actividades antiinflamatorias o anticancerígenas.
Medicina
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. Por ejemplo, si exhibe actividad anticancerígena, podría interactuar con proteínas celulares involucradas en la división celular o la apoptosis. Los objetivos moleculares y las vías involucradas se identificarían mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{(3Z)-3-[3-(4-clorobencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-(4-metilfenil)acetamida
- 2-{(3Z)-3-[3-(4-bromobencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-il}-N-(4-metilfenil)acetamida
Unicidad
La singularidad del compuesto radica en el patrón específico de sustitución en el grupo bencilo (fluorobencilo) y la combinación de grupos funcionales, lo que puede conferir propiedades biológicas o químicas únicas en comparación con compuestos similares.
Propiedades
Número CAS |
609795-15-5 |
|---|---|
Fórmula molecular |
C27H20FN3O3S2 |
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H20FN3O3S2/c1-16-6-12-19(13-7-16)29-22(32)15-30-21-5-3-2-4-20(21)23(25(30)33)24-26(34)31(27(35)36-24)14-17-8-10-18(28)11-9-17/h2-13H,14-15H2,1H3,(H,29,32)/b24-23- |
Clave InChI |
IZDXERVATZIIHK-VHXPQNKSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12020977.png)

![[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12020987.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12020989.png)




![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021015.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12021019.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021034.png)


